molecular formula C11H6F2OS B1324123 3-(2,4-Difluorobenzoyl)thiophene CAS No. 898771-60-3

3-(2,4-Difluorobenzoyl)thiophene

Cat. No.: B1324123
CAS No.: 898771-60-3
M. Wt: 224.23 g/mol
InChI Key: DGIMSOFJTUIJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,4-Difluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6F2OS . It is a product offered by several chemical suppliers .


Molecular Structure Analysis

The molecular weight of “this compound” is 224.23 g/mol . The structure consists of a thiophene ring attached to a 2,4-difluorobenzoyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions . These include reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .


Physical And Chemical Properties Analysis

“this compound” is predicted to have a density of 1.355 g/cm3 and a boiling point of 334.2°C . It is soluble in most organic solvents but slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : A study by David et al. (2005) presents a method for synthesizing 2-arylbenzo[b]thiophenes, which includes compounds related to 3-(2,4-Difluorobenzoyl)thiophene. This process involves aromatic nucleophilic substitution and Heck-type coupling, yielding 2-aryl-3-amino or phenoxybenzo[b]thiophenes (David et al., 2005).

  • Fluorescent Polythiophenes : Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, which demonstrates the potential of thiophene derivatives in creating luminescent materials. These could be linked to applications in electronic and photophysical properties (Coelho et al., 2015).

  • Crystal Structure Analysis : Nagaraju et al. (2018) focused on the synthesis and crystal structure of a thiophene derivative, highlighting the diverse applications of thiophene-based compounds in material science and pharmaceuticals. This indicates the structural importance of such compounds in various scientific fields (Nagaraju et al., 2018).

  • Optical Properties of Poly(thiophene)s : Li et al. (2002) explored the postfunctionalization of poly(3-hexylthiophene) to study the effects of functional groups on the optical properties of poly(thiophene)s. This research is relevant for understanding how modifications in thiophene structures can impact their application in optical technologies (Li et al., 2002).

Biological and Pharmaceutical Applications

  • Antitumor Evaluation : Mohareb et al. (2010) synthesized heterocyclic compounds derived from a thiophene derivative, which exhibited high antiproliferative activity in in vitro cancer cell line screenings. This suggests potential applications in cancer therapy (Mohareb et al., 2010).

  • Antibacterial and Antifungal Agents : Masih et al. (2021) investigated 3-halobenzo[b]thiophene derivatives for their antimicrobial activities. This highlights the potential of thiophene-based compounds in developing new classes of antibiotics (Masih et al., 2021).

  • Tubulin Inhibitors : Romagnoli et al. (2006) conducted a study on thiophene derivatives as tubulin inhibitors, showing significant antiproliferative activity and potential as anticancer agents (Romagnoli et al., 2006).

Chemical Reactions and Mechanisms

  • Bromination Reaction Selectivity : Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material, which is crucial for understanding the chemical behavior of similar thiophene derivatives (Wu et al., 2013).

  • Pyrolysis Mechanism of Thiophenes : Li et al. (2021) investigated the pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a key intermediate in thiophene pyrolysis, providing insights into the thermal behavior of thiophene derivatives (Li et al., 2021).

Future Directions

Thiophene derivatives, including “3-(2,4-Difluorobenzoyl)thiophene”, have potential applications in various fields such as organic electronics, solar cells, electrochromic devices, organic field-effect transistors, and organic light-emitting diodes . They also play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

(2,4-difluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMSOFJTUIJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641859
Record name (2,4-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-60-3
Record name (2,4-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.